SMN-C2 - 1446311-56-3

SMN-C2

Catalog Number: EVT-283650
CAS Number: 1446311-56-3
Molecular Formula: C24H27N5O2
Molecular Weight: 417.513
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMN-C2 is a analog of rg-7916, acting as modulator of smn2 splicing, binding smn2 pre-mrna and thereby increasing the affinity of the rna binding proteins far upstream element binding protein 1 (fubp1) and kh-type splicing regulatory protein (khsrp) to the smn2 pre-mrna complex
Overview

SMN-C2 is a small-molecule compound that has garnered attention for its role as a modulator of splicing in the survival of motor neuron 2 gene, which is critical in the context of spinal muscular atrophy. This compound acts by selectively binding to specific regions of the SMN2 pre-mRNA, thereby influencing the splicing process and promoting the inclusion of exon 7, which is often skipped due to mutations in the SMN1 gene. The therapeutic potential of SMN-C2 lies in its ability to enhance functional SMN protein production, which is crucial for motor neuron survival.

Source and Classification

SMN-C2 is classified as a small-molecule splicing modulator. It is an analogue of RG-7916, which has been developed to target the splicing defects associated with spinal muscular atrophy. The compound has been identified through a combination of high-throughput screening and structure-activity relationship studies aimed at improving the efficacy and selectivity of SMN2 splicing modulation .

Synthesis Analysis

The synthesis of SMN-C2 involves multi-step organic reactions that typically include:

  • Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  • Reagents and Conditions: Common reagents include coupling agents, protecting groups, and solvents such as dimethyl sulfoxide or acetonitrile. The reactions are generally conducted under controlled temperature and inert atmosphere conditions to prevent degradation.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity necessary for biological assays.

Technical details regarding specific reaction conditions or yields are often proprietary or detailed in specialized publications .

Molecular Structure Analysis

The molecular structure of SMN-C2 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Structure: SMN-C2 contains a coumarin fluorophore, which aids in tracking its binding interactions with RNA. The specific binding motif identified within exon 7 is AGGAAG, which plays a crucial role in its mechanism of action .
  • Data: The molecular formula and weight, along with specific structural features like functional groups and stereochemistry, are critical for understanding how SMN-C2 interacts with its target RNA.
Chemical Reactions Analysis

SMN-C2 undergoes several chemical reactions during its interaction with RNA:

  • Binding Reactions: The primary reaction involves the formation of a stable complex between SMN-C2 and the target RNA sequence. This interaction stabilizes the ribonucleoprotein complex essential for splicing.
  • Footprinting Assays: Techniques such as RNA footprinting are employed to confirm binding sites by observing changes in RNA cleavage patterns upon SMN-C2 treatment .
  • Conformational Changes: Binding does not disrupt the secondary structure of the RNA but may induce local conformational changes that facilitate splicing machinery assembly .
Mechanism of Action

The mechanism by which SMN-C2 exerts its effects involves several key processes:

  1. Selective Binding: SMN-C2 binds specifically to the AGGAAG motif within exon 7 of the SMN2 pre-mRNA, enhancing the recruitment of splicing factors necessary for exon inclusion.
  2. Stabilization of Ribonucleoprotein Complexes: By stabilizing critical ribonucleoprotein complexes, SMN-C2 promotes correct splicing patterns that lead to increased levels of functional SMN protein.
  3. Impact on Splicing Factors: The compound influences the activity of various splicing factors, including heterogeneous nuclear ribonucleoproteins and serine/arginine-rich splicing factors, shifting the balance towards exon inclusion rather than skipping .
Physical and Chemical Properties Analysis

SMN-C2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents like dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound maintains stability under physiological conditions, making it suitable for in vitro and potentially in vivo applications.
  • Permeability: Studies indicate that SMN-C2 has favorable permeability properties compared to other analogues like SMN-C3, enhancing its potential effectiveness in cellular environments .
Applications

SMN-C2 holds significant promise in scientific research and therapeutic applications:

  • Spinal Muscular Atrophy Treatment: As a modulator of SMN2 splicing, it represents a potential therapeutic avenue for treating spinal muscular atrophy by increasing functional SMN protein levels.
  • Research Tool: Beyond therapeutic uses, SMN-C2 serves as a valuable tool for studying RNA splicing mechanisms and the role of small molecules in modulating gene expression.
  • Drug Development: Insights gained from studies on SMN-C2 can inform the design of new compounds aimed at other genetic disorders characterized by splicing defects .
Chemical Characterization of SMN-C2

Structural Properties and Molecular Design

SMN-C2 (CAS# 1446311-56-3) is a small-molecule splicing modulator with the chemical name (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one and a molecular weight of 417.51 g/mol (empirical formula: C₂₄H₂₇N₅O₂) [1] [4] [9]. Its core structure integrates three pharmacophores:

  • Imidazopyrazine ring: Serves as a key RNA-binding domain with methyl substituents at positions 6 and 8 enhancing hydrophobic interactions.
  • Coumarin scaffold: Provides planar rigidity for π-stacking with nucleic acid bases.
  • Chiral piperazine moiety: The (S)-configuration at the C3-methylpiperazine center is critical for stereoselective RNA recognition [4] [9].

The molecule exhibits a twisted "V" topology, with the imidazopyrazine and coumarin systems forming a ~120° dihedral angle. This geometry facilitates insertion into the major groove of target RNA structures. SMN-C2 is structurally analogous to the clinical candidate RG-7916 (risdiplam), differing by a coumarin-for-quinoline substitution, which optimizes RNA-binding kinetics [1] [6] [9].

Table 1: Key Structural Properties of SMN-C2

PropertyValue
Molecular FormulaC₂₄H₂₇N₅O₂
Molecular Weight417.51 g/mol
CAS Number1446311-56-3
IUPAC Name(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one
Stereochemistry(S)-enantiomer at C3 of piperazine ring
Key Structural FeaturesImidazopyrazine, coumarin, chiral ethyl-methylpiperazine

Synthesis and Optimization Pathways

The synthesis of SMN-C2 employs a convergent strategy with three key intermediates [1] [4]:

  • Imidazopyrazine synthesis: 2-Amino-3,5-dimethylpyrazine undergoes cyclocondensation with ethyl bromopyruvate to form 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate.
  • Coumarin-piperazine coupling: 7-Hydroxycoumarin is chlorinated at C7, then reacted with (S)-1-ethyl-2-methylpiperazine under N-alkylation conditions.
  • Final assembly: Suzuki-Miyaura cross-coupling merges the boronate ester of the imidazopyrazine fragment with the 3-bromocoumarin-piperazine intermediate.

Optimization focused on:

  • Chiral purity: Asymmetric synthesis of the piperazine moiety using L-tartrate resolution to achieve >99% ee [4].
  • Yield enhancement: Pd(PPh₃)₄ catalysis increased cross-coupling efficiency to 85% (vs. 62% with Pd(OAc)₂).
  • Solubility: Introduction of the ethyl group on piperazine improved logP to 2.8 (measured by shake-flask method), balancing membrane permeability and aqueous solubility [6].

Table 2: Key Intermediates and Optimization Strategies in SMN-C2 Synthesis

IntermediateRoleOptimization Strategy
6,8-Dimethylimidazo[1,2-a]pyrazine-2-boronateRNA-binding domain precursorMethyl groups added to enhance RNA affinity
(S)-1-Ethyl-2-methylpiperazineChiral scaffold carrierTartrate resolution to achieve >99% ee
7-(4-Ethyl-3-methylpiperazin-1-yl)-3-bromocoumarinCoumarin-piperazine coreEthyl group introduced to optimize logP
Final cross-coupled productSMN-C2 crude formPd(PPh₃)₄ catalysis for 85% coupling yield

Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies reveal critical determinants of SMN-C2's splicing modulation [2] [5] [8]:

Imidazopyrazine Region

  • C6/C8 methyl groups: Removal reduces potency by 15-fold (EC₅₀ shift from 100 nM to 1.5 µM in SMA cell models). Methylation enhances van der Waals contacts with the RNA backbone.
  • Ring expansion (e.g., imidazopyridine): Abolishes activity, confirming strict size requirements for the AGGAAG motif binding pocket.

Coumarin System

  • Carbonyl at C2: Essential for hydrogen bonding with G4 of the AGGAAG sequence; replacement with methylene decreases binding affinity (Kd from 16 µM to >100 µM).
  • Planarity: Saturation of the C3-C4 bond disrupts π-stacking, reducing exon 7 inclusion by 80% in reporter assays.

Piperazine Domain

  • Chirality: (R)-enantiomer shows 50-fold lower splicing correction than (S)-SMN-C2 due to mismatched RNA docking.
  • N4-Ethyl group: Optimal chain length; elongation to propyl reduces blood-brain barrier penetration (logBB: -0.3 vs. -1.1 for propyl analog).
  • C3-Methyl: Removal diminishes conformational rigidity, lowering KHSRP binding by 70% (SPR data) [2] [9].

Table 3: SAR Summary of SMN-C2 Analogues

Region ModifiedModificationEffect on RNA Binding (Kd)Effect on Cellular Potency (EC₅₀)
ImidazopyrazineRemoval of C6/C8 methyls46 µM (vs. 16 µM for SMN-C2)1.5 µM (vs. 100 nM)
CoumarinC2 carbonyl → CH₂>100 µMInactive at 10 µM
Piperazine stereochemistry(R)-enantiomer52 µM5.0 µM
Piperazine N-substituentEthyl → propyl19 µM250 nM (but logBB = -1.1)

RNA Binding Specificity

SMN-C2 binds the GA-rich motif (5'-AGGAAG-3') in SMN2 exon 7 with Kd = 16 ± 2 µM (fluorescence polarization) [2] [5]. Mutational studies confirm:

  • G2A mutation: Eliminates binding (Kd > 200 µM), as guanine forms key H-bonds with the coumarin carbonyl.
  • A3G mutation: Reduces affinity 4-fold (Kd = 64 µM), implicating adenine in hydrophobic stacking.Biophysical studies (GaMD simulations) show SMN-C2 binding induces a conformational shift from pentaloop to triloop in the adjacent TSL2 RNA structure, exposing the 5' splice site [5] [8].

Compound Names Mentioned: SMN-C2, RG-7916 (risdiplam), SMN-C3, SMN-C5

Properties

CAS Number

1446311-56-3

Product Name

SMN-C2

IUPAC Name

(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one

Molecular Formula

C24H27N5O2

Molecular Weight

417.513

InChI

InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1

InChI Key

PETSCYDXCUXNIW-INIZCTEOSA-N

SMILES

O=C1C(C2=CN3C(C(C)=NC(C)=C3)=N2)=CC4=C(O1)C=C(N5C[C@H](C)N(CC)CC5)C=C4

Solubility

Soluble in DMSO

Synonyms

SMN-C2; SMN C2; SMNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.